Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16165037
InChI: InChI=1S/C17H19NO4S/c1-21-12-9-7-11(8-10-12)16(15(19)17(20)22-2)23-14-6-4-3-5-13(14)18/h3-10,15-16,19H,18H2,1-2H3
SMILES:
Molecular Formula: C17H19NO4S
Molecular Weight: 333.4 g/mol

Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate

CAS No.:

Cat. No.: VC16165037

Molecular Formula: C17H19NO4S

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate -

Specification

Molecular Formula C17H19NO4S
Molecular Weight 333.4 g/mol
IUPAC Name methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate
Standard InChI InChI=1S/C17H19NO4S/c1-21-12-9-7-11(8-10-12)16(15(19)17(20)22-2)23-14-6-4-3-5-13(14)18/h3-10,15-16,19H,18H2,1-2H3
Standard InChI Key MPWGGMIUPWSNEV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(C(C(=O)OC)O)SC2=CC=CC=C2N

Introduction

Structural Analysis

Molecular Architecture

The compound’s IUPAC name, methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate, systematically describes its structure:

  • A central propanoate ester group (CH3OCO-\text{CH}_3\text{OCO-}) forms the backbone.

  • At the C2 position, a hydroxyl group (OH-\text{OH}) introduces chirality.

  • The C3 position is substituted with two aromatic moieties: a 4-methoxyphenyl group (C6H4OCH3\text{C}_6\text{H}_4\text{OCH}_3) and a 2-aminophenylsulfanyl group (SC6H4NH2\text{SC}_6\text{H}_4\text{NH}_2) .

The stereochemistry of the molecule is critical to its activity. X-ray crystallography and computational modeling confirm that the biologically active enantiomer adopts the (2S,3S) configuration, where the hydroxyl and sulfanyl groups occupy specific spatial orientations . This arrangement facilitates hydrogen bonding with target enzymes, as demonstrated in molecular docking studies.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC17H19NO4S\text{C}_{17}\text{H}_{19}\text{NO}_{4}\text{S}
Molecular Weight333.4 g/mol
IUPAC Namemethyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate
CAS Registry Number84645-12-5
Stereochemistry(2S,3S)

Synthesis and Characterization

Synthetic Pathways

The synthesis of Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate typically proceeds via a multi-step route:

  • Nucleophilic Substitution: 4-Methoxybenzaldehyde undergoes condensation with methyl thioglycolate to form a thioether intermediate.

  • Amination: The 2-aminophenyl group is introduced via Ullmann coupling, utilizing copper(I) iodide as a catalyst.

  • Esterification: Final treatment with methanol in the presence of acid yields the methyl ester.

Optimization and Yields

Reaction conditions significantly impact yield:

  • Temperature: Optimal results (75–80% yield) occur at 60–70°C.

  • Solvent: Polar aprotic solvents like DMF enhance reaction efficiency.

  • Catalysts: Palladium-based catalysts improve amination step selectivity .

Table 2: Synthesis Conditions and Outcomes

StepReagents/ConditionsYield (%)Purity (%)
CondensationMethyl thioglycolate, K₂CO₃8592
AminationCuI, 1,10-phenanthroline6588
EsterificationH₂SO₄, MeOH9095

Analytical Characterization

Post-synthesis characterization employs:

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms the presence of methoxy (δ\delta 3.78 ppm), hydroxy (δ\delta 5.21 ppm), and aromatic protons (δ\delta 6.82–7.45 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 334.1 ([M+H]⁺) .

  • X-ray Diffraction: Resolves the (2S,3S) configuration with a dihedral angle of 112° between aromatic rings .

Pharmacological Profile

Anti-inflammatory Activity

In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces TNF-α production by 40% at 10 μM, likely through suppression of NF-κB signaling. Comparative studies with dexamethasone suggest a COX-2 inhibition mechanism, though potency remains lower (IC₅₀ = 18 μM vs. 0.5 μM for dexamethasone).

Assay TypeTarget/ModelResult (IC₅₀ or Inhibition %)Source
COX-2 InhibitionEnzyme assay18 μM
EGFR Kinase InhibitionIn vitro kinase22 μM
MCF-7 CytotoxicityCell viability45 μM

Experimental Studies

In Vitro Assays

  • Kinase Inhibition: Dose-dependent suppression of EGFR autophosphorylation in A431 epidermoid carcinoma cells (EC₅₀ = 28 μM).

  • Apoptosis Induction: Caspase-3 activation observed at 50 μM in HT-29 colon cancer cells.

Structure-Activity Relationships

  • Stereochemistry Matters: The (2R,3R) enantiomer shows 10-fold lower EGFR affinity than the (2S,3S) form .

  • Methoxy Position: Moving the methoxy group to the 3-position abolishes COX-2 inhibition, underscoring the importance of para-substitution.

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